molecular formula C20H20N2O4S B2723157 (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-44-9

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2723157
CAS No.: 300813-44-9
M. Wt: 384.45
InChI Key: ZOAJJXACOVXSDS-GDNBJRDFSA-N
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Description

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This paper explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant and antibacterial properties.

Synthesis and Characterization

The compound was synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyano-acetamido)-4,5-dimethylthiophene-3-carboxylate and various substituted benzaldehydes. The reaction was carried out in toluene with piperidine as a catalyst, yielding products in good purity and yields (55-95%) after recrystallization. Characterization was performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the structural integrity of the synthesized compounds .

Antioxidant Activity

The antioxidant activity of this compound was assessed using four different methods:

  • DPPH Radical Scavenging : The ability to neutralize DPPH radicals was measured, showing significant scavenging activity.
  • Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production.
  • Lipid Peroxidation Inhibition : The impact on iron-induced lipid peroxidation was evaluated, indicating protective effects.
  • Superoxide Scavenging : The ability to scavenge superoxide radicals was also tested.

The results indicated that the presence of a phenolic moiety significantly contributed to the antioxidant properties of the compound. For instance, derivatives with hydroxyl groups at specific positions exhibited enhanced activity compared to methoxy-substituted analogs .

MethodActivity (IC50 µM)
DPPH Radical Scavenging25
Nitric Oxide Scavenging30
Lipid Peroxidation Inhibition15
Superoxide Scavenging20

Antibacterial Activity

The antibacterial efficacy of the compound was tested against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The results showed that compounds with para-substituted phenolic groups exhibited superior antibacterial activity compared to those with alkyl substitutions.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Bacillus subtilis50
Staphylococcus aureus40

The enhanced activity is attributed to the availability of lone pairs on electronegative nitrogen atoms in certain derivatives, which may facilitate stronger interactions with bacterial cell walls .

Case Studies

Recent studies have highlighted the potential therapeutic applications of thiophene-based compounds in drug development:

  • Antioxidant Applications : A study demonstrated that compounds similar to this compound could be developed as novel antioxidants for preventing oxidative stress-related diseases .
  • Antibacterial Agents : Research has indicated that derivatives with specific functional groups can be optimized for treating bacterial infections, particularly those resistant to conventional antibiotics .

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-26-20(24)17-12(2)13(3)27-19(17)22-18(23)15(11-21)10-14-6-8-16(25-4)9-7-14/h6-10H,5H2,1-4H3,(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJJXACOVXSDS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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